7-methoxy-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide 7-methoxy-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 2034247-81-7
VCID: VC4786411
InChI: InChI=1S/C20H16N2O3S/c1-24-16-6-2-4-13-10-17(25-19(13)16)20(23)22-11-14-5-3-8-21-18(14)15-7-9-26-12-15/h2-10,12H,11H2,1H3,(H,22,23)
SMILES: COC1=CC=CC2=C1OC(=C2)C(=O)NCC3=C(N=CC=C3)C4=CSC=C4
Molecular Formula: C20H16N2O3S
Molecular Weight: 364.42

7-methoxy-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide

CAS No.: 2034247-81-7

Cat. No.: VC4786411

Molecular Formula: C20H16N2O3S

Molecular Weight: 364.42

* For research use only. Not for human or veterinary use.

7-methoxy-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide - 2034247-81-7

Specification

CAS No. 2034247-81-7
Molecular Formula C20H16N2O3S
Molecular Weight 364.42
IUPAC Name 7-methoxy-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]-1-benzofuran-2-carboxamide
Standard InChI InChI=1S/C20H16N2O3S/c1-24-16-6-2-4-13-10-17(25-19(13)16)20(23)22-11-14-5-3-8-21-18(14)15-7-9-26-12-15/h2-10,12H,11H2,1H3,(H,22,23)
Standard InChI Key SHQDCMFLARVCQW-UHFFFAOYSA-N
SMILES COC1=CC=CC2=C1OC(=C2)C(=O)NCC3=C(N=CC=C3)C4=CSC=C4

Introduction

Structural Characteristics and Isomerism

The compound’s structure integrates three heterocyclic systems: a benzofuran ring, a pyridine moiety, and a thiophene group. The benzofuran core is substituted at the 7-position with a methoxy group (OCH3-\text{OCH}_3) and at the 2-position with a carboxamide functional group (CONH-\text{CONH}-). The carboxamide nitrogen is further linked to a pyridin-3-ylmethyl group, which itself bears a thiophen-3-yl substituent at the pyridine’s 2-position .

Key Structural Features:

  • Benzofuran Core: The fused oxygen-containing heterocycle contributes to aromatic stability and influences electronic properties. Methoxy substitution at C7 enhances electron density via resonance effects .

  • Carboxamide Linkage: The CONH-\text{CONH}- group facilitates hydrogen bonding, critical for interactions with biological targets such as enzymes or receptors .

  • Pyridine-Thiophene Hybrid: The pyridine ring’s nitrogen atom introduces basicity, while the thiophene’s sulfur atom may participate in hydrophobic interactions or coordinate metals .

Isomerism and Stereochemical Considerations:

The compound’s structure permits regiochemical variations. For instance, the thiophene substituent’s position on the pyridine ring (e.g., 2- vs. 4-substitution) generates distinct isomers, as seen in CAS numbers 1795471-24-7 (2-thiophen-3-yl) and 2034448-34-3 (2-thiophen-3-yl vs. 4-thiophen-3-yl). Such differences impact physicochemical properties and bioactivity, underscoring the need for precise synthetic control.

Synthesis and Chemical Properties

Synthetic Routes:

The synthesis of 7-methoxy-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide likely involves multi-step organic reactions:

  • Benzofuran Core Formation:

    • Cyclization of 2-hydroxyacetophenone derivatives via acid-catalyzed dehydration or transition-metal-mediated coupling .

    • Methoxy introduction via nucleophilic aromatic substitution or Ullmann-type reactions.

  • Carboxamide Installation:

    • Condensation of benzofuran-2-carboxylic acid with amines using coupling agents like EDCI or HATU .

    • Alternative Ugi four-component reactions (4CR) employing aldehydes, amines, carboxylic acids, and isocyanides, as demonstrated in related benzofuran syntheses .

  • Pyridine-Thiophene Hybrid Assembly:

    • Suzuki-Miyaura cross-coupling to attach thiophene to pyridine using palladium catalysts .

    • Functional group interconversion (e.g., bromination followed by nucleophilic substitution) .

Reaction Conditions and Optimization:

  • Solvents: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions.

  • Catalysts: Palladium complexes (e.g., Pd(PPh3_3)4_4) for cross-couplings; Lewis acids (e.g., ZnCl2_2) for cyclizations .

  • Temperature: Moderate heating (60–100°C) for condensations; room temperature for Ugi reactions .

Stability and Reactivity:

  • The methoxy group stabilizes the benzofuran core against electrophilic attack but may render the compound susceptible to oxidative demethylation under harsh conditions .

  • The carboxamide linkage is hydrolytically stable at neutral pH but may degrade under acidic or basic conditions .

Pharmacological and Toxicological Considerations

  • Pharmacokinetics: Benzofuran derivatives often exhibit moderate oral bioavailability due to their molecular weight (~300–400 g/mol) and balanced lipophilicity (LogP ~2–3) .

  • Toxicity: Thiophene-containing compounds may pose hepatotoxic risks via metabolic activation to reactive intermediates .

Challenges and Future Directions

Research Gaps:

  • Synthetic Scalability: Current methods lack optimization for large-scale production .

  • Target Identification: The compound’s mechanism of action remains uncharacterized .

Recommendations:

  • High-Throughput Screening: Evaluate bioactivity against cancer, microbial, and neurological targets .

  • Structural Modifications: Explore substituent effects (e.g., replacing methoxy with halogen groups) to enhance potency or reduce toxicity .

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